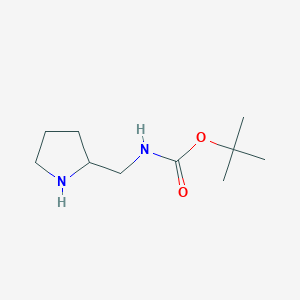

2-Boc-aminomethyl-pyrrolidine

Beschreibung

2-Boc-aminomethyl-pyrrolidine is a protected pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group on the aminomethyl substituent at the 2-position of the pyrrolidine ring. This compound is widely used in asymmetric synthesis, particularly as a chiral building block in pharmaceuticals and agrochemicals. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic transformations while allowing selective deprotection under mild acidic conditions .

Key synthetic methodologies for this compound derivatives include enantioselective palladium-catalyzed α-arylation, which achieves high enantiomeric ratios (96:4 er) via Beak’s sparteine-mediated deprotonation and subsequent transmetalation to zinc reagents . Despite its utility, commercial availability of this compound has been discontinued in certain catalogs (e.g., CymitQuimica), highlighting challenges in sourcing for large-scale applications .

Eigenschaften

IUPAC Name |

tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJPFGHHTJLWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618632 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149649-58-1 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Benzylation of 2-Pyrrolidone

The process begins with the reaction of 2-pyrrolidone with benzyl chloride in a basic ethanol-xylene medium. Sodium ethoxide facilitates deprotonation, enabling nucleophilic substitution at the pyrrolidone nitrogen.

\text{2-Pyrrolidone} + \text{Benzyl chloride} \xrightarrow{\text{NaOEt, Xylene}} \text{N-Benzyl-2-pyrrolidone} \quad (\text{Yield: 82%})

Key Conditions :

-

Solvent: Xylene/ethanol azeotrope for efficient water removal.

-

Temperature: Reflux (140–150°C).

-

Workup: Distillation under reduced pressure (148–150°C at 23 mmHg).

Nitromethylation

N-Benzyl-2-pyrrolidone undergoes nitromethylation using dimethyl sulfate and nitromethane in methanol. This step introduces a nitromethylene group via enolate formation.

\text{N-Benzyl-2-pyrrolidone} + \text{CH}3\text{NO}2 \xrightarrow{\text{MeOH, NaOMe}} \text{N-Benzyl-2-nitromethylene-pyrrolidine} \quad (\text{Yield: 71%})

Optimization Notes :

-

Excess nitromethane (1.5 equiv) ensures complete conversion.

-

Crystallization from water enhances purity (mp: 99°C).

Hydrogenation to Primary Amine

Catalytic hydrogenation of the nitromethylene intermediate using Raney nickel under acidic conditions (HCl/ethanol) reduces the nitro group to an amine.

\text{N-Benzyl-2-nitromethylene-pyrrolidine} \xrightarrow[\text{HCl, EtOH}]{\text{H}_2 (\text{145 kg}), \text{Raney Ni}} \text{N-Benzyl-2-aminomethyl-pyrrolidine} \quad (\text{Yield: 60.7%})

Critical Parameters :

-

Pressure: 145 kg/cm² for 5 hours at 100°C.

-

Acidic medium prevents amine oxidation.

Debenzylation via Hydrogenolysis

The benzyl group is removed by hydrogenolysis under high-pressure hydrogen (100 kg/cm²) with Raney nickel, yielding 2-aminomethyl-pyrrolidine.

\text{N-Benzyl-2-aminomethyl-pyrrolidine} \xrightarrow[\text{HCl, H}2\text{O}]{\text{H}2 (\text{100 kg}), \text{Raney Ni}} \text{2-Aminomethyl-pyrrolidine} \quad (\text{Yield: 78%})

Purification : Distillation at 167–170°C (bp at 32 mmHg) achieves >97% purity.

Boc Protection of the Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (methylene chloride/aqueous NaOH).

\text{2-Aminomethyl-pyrrolidine} + (\text{Boc})2\text{O} \xrightarrow{\text{CH}2\text{Cl}_2, \text{NaOH}} \text{2-Boc-aminomethyl-pyrrolidine} \quad (\text{Yield: 89–92%})

Side Reactions :

-

Over-Boc protection is mitigated by stoichiometric control (1.1 equiv Boc anhydride).

Academic Route: Direct Boc Protection of Preformed Intermediates

A streamlined approach from the RSC protocol involves Boc protection of (2S,4R)-4-hydroxy-2-aminomethyl-pyrrolidine using BocN3 in dimethyl sulfoxide (DMSO):

\text{(2S,4R)-4-Hydroxy-2-aminomethyl-pyrrolidine} + \text{BocN}3 \xrightarrow{\text{DMSO, Et}3\text{N}} \text{this compound} \quad (\text{Yield: 95%})

Advantages :

-

Avoids debenzylation steps.

-

High enantiomeric purity (>99% ee) via chiral starting materials.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Nitromethylation Side Reactions

Excess dimethyl sulfate leads to quaternization of the pyrrolidine nitrogen. Mitigated by:

Analyse Chemischer Reaktionen

Types of Reactions

2-Boc-aminomethyl-pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving mild bases and organic solvents.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for deprotection.

Major Products Formed

Substitution Reactions: The major products are substituted pyrrolidines with various functional groups.

Deprotection Reactions: The major product is 2-aminomethyl-pyrrolidine.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1 Chiral Building Block

2-Boc-aminomethyl-pyrrolidine serves as a chiral building block in the synthesis of various biologically active compounds. Its chirality allows for the creation of enantiomerically pure products, which are crucial in drug development .

2.2 Intermediate in Synthesis

The compound acts as an intermediate in several synthetic routes, particularly in the preparation of pyrrolidine derivatives and other heterocycles. Its reactivity can be harnessed to facilitate complex transformations that yield valuable chemical entities .

Pharmaceutical Research Applications

3.1 Drug Development

Research has demonstrated that derivatives of this compound exhibit significant pharmacological activities, including effects on serotonin receptors (5-HT6R) and dopamine receptors (D3R). Modifications to the basic structure have been shown to enhance receptor affinity and selectivity, making it a candidate for further drug development .

3.2 Case Study: Serotonin Receptor Antagonists

A study focused on synthesizing 1H-pyrrolo[3,2-c]quinoline derivatives modified with 2-(aminomethyl)pyrrolidine highlighted its potential as a 5-HT6R antagonist. The modifications led to improved binding affinity compared to existing antagonists, indicating the compound's utility in developing new therapeutic agents targeting serotonin-related pathways .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Boc-aminomethyl-pyrrolidine primarily involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in reactions until the desired step in the synthetic pathway. The deprotection step releases the free amine, which can then undergo further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The table below compares 2-Boc-aminomethyl-pyrrolidine with structurally related compounds:

Key Observations :

- Ring Size : Piperidine derivatives (6-membered) exhibit reduced ring strain compared to pyrrolidine (5-membered), impacting reaction rates in cyclization or nucleophilic substitution .

- Functional Groups: Carboxylic acid derivatives (e.g., 5-amino-3-methyl-pyrrolidine-2-carboxylic acid) introduce hydrogen-bonding capabilities, influencing solubility and crystallization .

Biologische Aktivität

2-Boc-aminomethyl-pyrrolidine, also known as (S)-2-(aminomethyl)-1-Boc-pyrrolidine, is a compound characterized by its unique pyrrolidine structure featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of biologically active compounds.

The molecular formula of this compound is C₁₁H₂₂N₂O₂, and it possesses a molecular weight of 214.31 g/mol. The presence of the Boc group enhances the stability and reactivity of the amine, making it a valuable building block for various synthetic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its role as a precursor in the synthesis of pharmacologically relevant compounds.

Anticancer Activity

Studies have shown that derivatives of pyrrolidine, including this compound, can act as potent inhibitors of specific kinases involved in cancer progression. For instance, it has been utilized in synthesizing imidazo[1,2-b]pyridazine derivatives that demonstrate inhibitory activity against IκB kinase β (IKKβ), an important target in cancer therapy .

Neuropharmacological Effects

The compound has also been identified as a potential modulator of neurotransmitter receptors. Research on related pyrrolidine derivatives indicates their ability to interact with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Modifications to the basic structure of this compound have shown enhanced affinity for these receptors, suggesting its utility in developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by structural modifications. The following table summarizes some key derivatives and their associated activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Imidazo[1,2-b]pyridazine derivative | Structure | IKKβ inhibitor |

| Pyrrolidine-based chiral organocatalyst | Structure | Asymmetric Michael addition catalyst |

| 5-HT6 receptor antagonist derivative | Structure | Cognitive enhancer |

Case Studies

- Synthesis and Evaluation of IKKβ Inhibitors : A study synthesized various imidazo[1,2-b]pyridazine derivatives from this compound and evaluated their efficacy against IKKβ. Results indicated that certain modifications significantly increased potency compared to parent compounds .

- Neuropharmacological Modulation : In another study, derivatives were tested for their ability to bind to serotonin receptors. The findings revealed that specific substitutions at the nitrogen atom improved binding affinity and selectivity for the 5-HT6 receptor, highlighting the potential for developing new antidepressants or cognitive enhancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.